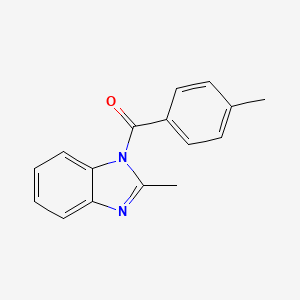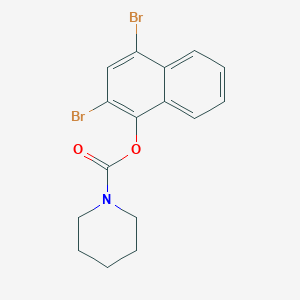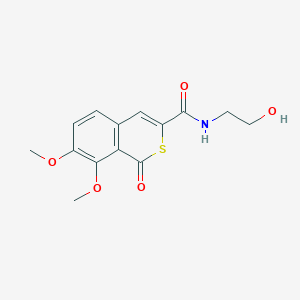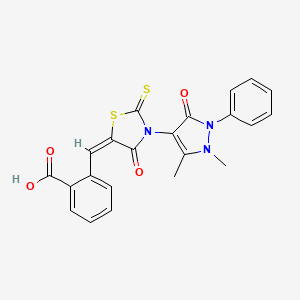![molecular formula C19H17ClN2O4S B12136255 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-[(2-clorofenil)amino]-5-(3,4,5-trimetoxibencilideno)-1,3-tiazol-4(5H)-ona es un compuesto orgánico sintético que pertenece a la clase de derivados del tiazol. Los compuestos de tiazol son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-2-[(2-clorofenil)amino]-5-(3,4,5-trimetoxibencilideno)-1,3-tiazol-4(5H)-ona generalmente implica la condensación de 2-clorofenilamina con 3,4,5-trimetoxibenzaldehído en presencia de un reactivo formador de tiazol. Los reactivos comunes utilizados en esta síntesis incluyen penta-sulfuro de fósforo (P2S5) o reactivo de Lawesson. La reacción generalmente se lleva a cabo en condiciones de reflujo en un disolvente adecuado como etanol o tolueno.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, sería necesaria para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imina, convirtiéndolo en una amina.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
Química
El compuesto se estudia por su potencial como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos basados en tiazol.
Biología
En la investigación biológica, los derivados del tiazol a menudo se investigan por sus propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
Las posibles aplicaciones terapéuticas incluyen el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos.
Industria
El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-2-[(2-clorofenil)amino]-5-(3,4,5-trimetoxibencilideno)-1,3-tiazol-4(5H)-ona dependería de su objetivo biológico específico. Por ejemplo, si actúa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior. Los objetivos moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-2-[(2-clorofenil)amino]-5-(bencilideno)-1,3-tiazol-4(5H)-ona
- (5Z)-2-[(2-clorofenil)amino]-5-(4-metoxibencilideno)-1,3-tiazol-4(5H)-ona
Singularidad
La presencia del grupo 3,4,5-trimetoxibencilideno en (5Z)-2-[(2-clorofenil)amino]-5-(3,4,5-trimetoxibencilideno)-1,3-tiazol-4(5H)-ona puede conferir propiedades electrónicas y estéricas únicas, potencialmente mejorando su actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H17ClN2O4S |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
(5Z)-2-(2-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10- |
Clave InChI |
ANHMQWGEAPZUHJ-YBEGLDIGSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)


![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)

![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

